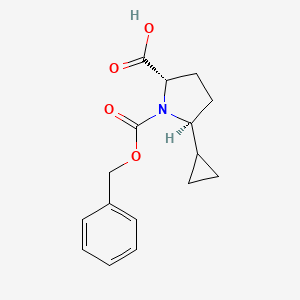
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxylic acid derivatives and is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
Wirkmechanismus
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity. By blocking the activation of mGluR1, this compound reduces the release of glutamate and inhibits the downstream signaling pathways, leading to a decrease in neuronal excitability and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress and inflammation, and the improvement of mitochondrial function. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to regulate the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a highly potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid are vast and varied, and there are several future directions for research in this area. Some of the possible future directions include the development of more potent and selective mGluR1 antagonists, the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, and the evaluation of its efficacy in clinical trials for various neurological and psychiatric disorders.
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of mGluR1 makes it an ideal tool for studying the role of this receptor in various diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its efficacy in clinical trials.
Synthesemethoden
The synthesis of (2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves the reaction of (S)-glutamic acid with cyclopropylamine, followed by the protection of the carboxylic acid group using methoxymethyl chloride. The resulting intermediate is then subjected to a cyclization reaction using triphosgene to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-Cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
(2S,5S)-5-cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-9-8-13(12-6-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWSWCYTDVIYRX-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
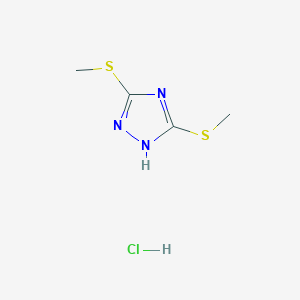


![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
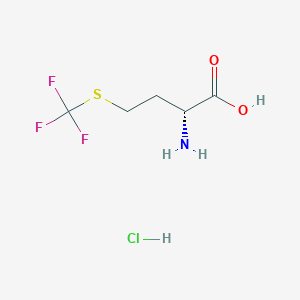
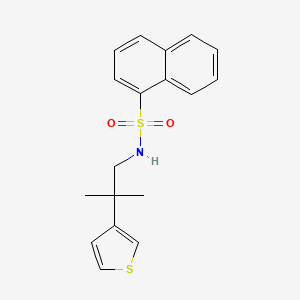
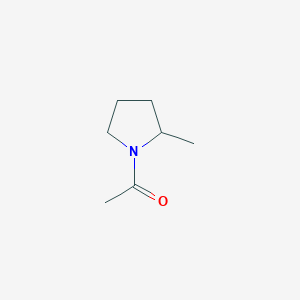
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)
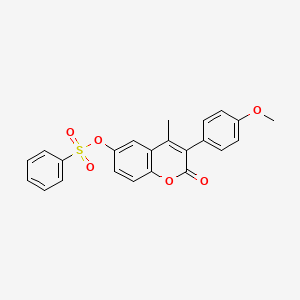
![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)